N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
CAS No.: 1172891-95-0
Cat. No.: VC6396479
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172891-95-0 |
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Molecular Formula | C14H15N3O4S |
Molecular Weight | 321.35 |
IUPAC Name | N-pyridin-3-yl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide |
Standard InChI | InChI=1S/C14H15N3O4S/c18-14(17-8-1-2-9-17)12-5-6-13(21-12)22(19,20)16-11-4-3-7-15-10-11/h3-7,10,16H,1-2,8-9H2 |
Standard InChI Key | KIVIRRFAYSLCSD-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 |
Introduction
Molecular Structure and Composition
Core Structural Features
N-(Pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide integrates three distinct heterocyclic systems:
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A furan ring (oxygen-containing five-membered heterocycle) at the core.
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A pyridine ring (six-membered nitrogen heterocycle) attached via a sulfonamide group.
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A pyrrolidine ring (saturated five-membered nitrogen heterocycle) linked through a carbonyl group.
The molecular formula is C₁₄H₁₄N₄O₄S, with a calculated molecular weight of 358.36 g/mol (derived from analogous structures in ). Key functional groups include:
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Sulfonamide (-SO₂NH-): A classic pharmacophore in antibacterial and enzyme-inhibiting drugs.
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Carbonyl (C=O): Enhances hydrogen-bonding capacity and structural rigidity.
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Aromatic heterocycles: Contribute to π-π stacking interactions and bioavailability.
Table 1: Molecular Properties of Key Heterocyclic Components
Heterocycle | Role in Structure | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
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Furan | Central scaffold | 68.07 | 1 (O) | 0 |
Pyridine | Sulfonamide attachment | 79.10 | 1 (N) | 0 |
Pyrrolidine | Carbonyl substituent | 71.12 | 1 (N) | 1 (NH) |
Stereochemical Considerations
The pyrrolidine ring introduces a saturated, flexible nitrogen heterocycle with a pKa ~11.3, making it more basic than acyclic amines like diethylamine (pKa ~10.49) . This basicity enhances nucleophilic reactivity, particularly at the nitrogen lone pair, which may influence interactions with biological targets. The furan ring’s planar structure and oxygen atom facilitate dipole-dipole interactions, while the pyridine moiety improves aqueous solubility via its polarizable nitrogen atom .
Synthetic Pathways and Structural Analogues
Proposed Synthesis Strategy
While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step approach:
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Furan functionalization: Sulfonation at position 2 using chlorosulfonic acid, followed by amidation with pyridin-3-amine to form the sulfonamide bridge.
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Pyrrolidine coupling: Introduction of the pyrrolidine-1-carbonyl group at position 5 via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.
Analogous compounds, such as N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide , employ similar sulfonylation and amidation steps, yielding molecular weights near 344–358 g/mol .
Structural Analogues and Activity Trends
Comparative analysis of PubChem entries reveals:
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N-(Pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide : Replaces pyrrolidine with a second pyridine, reducing flexibility but enhancing aromatic stacking (MW = 344.3 g/mol).
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N-((5-(Furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide : Lacks the pyrrolidine-carbonyl group but shares the furan-pyridine-sulfonamide motif (MW = 315.3 g/mol).
These analogues highlight the trade-off between rigidity (pyridine) and conformational freedom (pyrrolidine) in modulating target affinity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Estimated at ~1.5–2.0 (moderate lipophilicity), driven by the pyrrolidine’s aliphatic carbons and furan’s nonpolar ring.
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Aqueous solubility: Limited (<1 mg/mL) due to aromatic stacking, though the pyridine and sulfonamide groups may improve dissolution in acidic media .
Metabolic Stability
Pharmacological Applications and Mechanisms
Antibacterial Activity
Five-membered heterocycles like furan and pyrrolidine are prevalent in antibiotics due to their ability to disrupt bacterial enzyme function . The sulfonamide group in this compound likely acts as a dihydropteroate synthase (DHPS) inhibitor, mimicking para-aminobenzoic acid (PABA) and blocking folate synthesis—a mechanism shared with sulfa drugs .
Table 2: Comparative Activity of Heterocycle-Containing Antibacterials
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